4-methyl-N-(4-methylbenzyl)-N-[(5-{2-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)carbonyl]carbohydrazonoyl}-2-furyl)methyl]benzenesulfonamide
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Overview
Description
4-methyl-N-(4-methylbenzyl)-N-[(5-{2-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)carbonyl]carbohydrazonoyl}-2-furyl)methyl]benzenesulfonamide is a complex organic compound with a molecular formula of C28H27N5O4S2 and a molecular weight of 561.7 g/mol. This compound is notable for its intricate structure, which includes multiple aromatic rings, a furan ring, and an imidazo[2,1-b][1,3]thiazole core.
Preparation Methods
The preparation of 4-methyl-N-(4-methylbenzyl)-N-[(5-{2-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)carbonyl]carbohydrazonoyl}-2-furyl)methyl]benzenesulfonamide involves several synthetic routes One common method includes the formation of the imidazo[2,1-b][1,3]thiazole core through a cyclization reactionThe final step involves the formation of the carboxamide group under specific reaction conditions . Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing the use of hazardous reagents and conditions.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form furan-2,5-dione derivatives.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.
Condensation: The imidazo[2,1-b][1,3]thiazole core can participate in condensation reactions to form larger, more complex molecules.
Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-methyl-N-(4-methylbenzyl)-N-[(5-{2-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)carbonyl]carbohydrazonoyl}-2-furyl)methyl]benzenesulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells. The molecular pathways involved often include key signaling cascades that regulate cell growth and survival .
Comparison with Similar Compounds
Compared to other similar compounds, 4-methyl-N-(4-methylbenzyl)-N-[(5-{2-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)carbonyl]carbohydrazonoyl}-2-furyl)methyl]benzenesulfonamide stands out due to its unique structural features and potent biological activities. Similar compounds include:
4-methoxyphenethylamine: Known for its psychoactive properties.
Intermetallic compounds: These are generally hard and brittle with good high-temperature mechanical properties.
This compound’s unique combination of functional groups and structural complexity makes it a valuable subject of study in various scientific fields.
Properties
Molecular Formula |
C28H27N5O4S2 |
---|---|
Molecular Weight |
561.7g/mol |
IUPAC Name |
6-methyl-N-[(Z)-[5-[[(4-methylphenyl)methyl-(4-methylphenyl)sulfonylamino]methyl]furan-2-yl]methylideneamino]imidazo[2,1-b][1,3]thiazole-5-carboxamide |
InChI |
InChI=1S/C28H27N5O4S2/c1-19-4-8-22(9-5-19)17-32(39(35,36)25-12-6-20(2)7-13-25)18-24-11-10-23(37-24)16-29-31-27(34)26-21(3)30-28-33(26)14-15-38-28/h4-16H,17-18H2,1-3H3,(H,31,34)/b29-16- |
InChI Key |
CWTSUUAEIKFOLR-MWLSYYOVSA-N |
SMILES |
CC1=CC=C(C=C1)CN(CC2=CC=C(O2)C=NNC(=O)C3=C(N=C4N3C=CS4)C)S(=O)(=O)C5=CC=C(C=C5)C |
Isomeric SMILES |
CC1=CC=C(C=C1)CN(CC2=CC=C(O2)/C=N\NC(=O)C3=C(N=C4N3C=CS4)C)S(=O)(=O)C5=CC=C(C=C5)C |
Canonical SMILES |
CC1=CC=C(C=C1)CN(CC2=CC=C(O2)C=NNC(=O)C3=C(N=C4N3C=CS4)C)S(=O)(=O)C5=CC=C(C=C5)C |
Origin of Product |
United States |
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